molecular formula C19H29N3O6S B2953572 N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872986-41-9

N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2953572
CAS No.: 872986-41-9
M. Wt: 427.52
InChI Key: NDYSKQDMLUMEBD-UHFFFAOYSA-N
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Description

N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 1,3-oxazinan-2-ylmethyl core linked to a sulfonyl-substituted aromatic ring and an isobutyl group. The compound’s structure includes:

  • Oxalamide backbone: Provides hydrogen-bonding capacity and conformational rigidity.
  • 1,3-Oxazinan-2-ylmethyl group: A six-membered heterocyclic ring containing oxygen and nitrogen, contributing to solubility and steric effects.
  • Isobutyl chain: A branched alkyl group that may improve lipophilicity and membrane permeability compared to linear alkyl analogs.

While direct synthesis data for this compound is unavailable in the provided evidence, analogous oxalamides (e.g., compounds in and ) are synthesized via oxalyl chloride-mediated coupling of amines and sulfonamide intermediates .

Properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O6S/c1-13(2)11-20-18(23)19(24)21-12-17-22(8-5-9-28-17)29(25,26)15-6-7-16(27-4)14(3)10-15/h6-7,10,13,17H,5,8-9,11-12H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYSKQDMLUMEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic organic compound classified within the oxalamide family. Its unique structural features suggest potential biological activities, particularly in pharmacological applications. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of oxalyl chloride with isobutylamine to create an intermediate, followed by the coupling with 3-tosyloxazolidin-2-ylmethylamine. Controlled conditions and purification techniques, such as recrystallization and chromatography, are essential for obtaining high-purity product.

The biological activity of this compound is hypothesized to involve:

  • Hydrogen Bonding : The oxalamide core can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • Enzymatic Inhibition : The compound may inhibit specific enzymes or disrupt cellular processes by interacting with active or allosteric sites on target proteins.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of similar oxalamide derivatives against various cancer cell lines. For instance, compounds exhibiting structural similarities demonstrated significant antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cells. The most effective compounds in these studies had IC50 values ranging from 4.47 to 52.8 μM, indicating potent anticancer properties .

In vitro Studies

In vitro assays have shown that oxalamide derivatives can induce cell cycle arrest at the G2/M phase in cancer cells. This mechanism is crucial for preventing tumor growth and proliferation. Molecular docking studies further support these findings by illustrating potential interactions between the compounds and tubulin, which is vital for cell division .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Oxazinonaphthalene Analogues : A study synthesized a series of oxazinonaphthalene derivatives that inhibited tubulin polymerization and showed cytotoxicity against resistant cancer cell lines .
  • Sulfonamide Derivatives : Another study focused on sulfonamide compounds similar to this compound, demonstrating antibacterial properties against various strains of bacteria .

Data Summary

Compound Cell Line IC50 (μM) Mechanism
Compound 4dA27804.47Tubulin inhibition
Compound 5gMCF-752.8Cell cycle arrest
N1-isobutyl-N2...VariousTBDEnzymatic inhibition

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Oxalamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound (Hypothetical)* ~470–500 Isobutyl; 4-methoxy-3-methylphenylsulfonyl
N1-ethyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide C₁₆H₂₂FN₃O₅S 387.4 Ethyl; 4-fluoro-2-methylphenylsulfonyl
N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide C₂₁H₂₉N₅O₇S 495.6 3-Imidazolylpropyl; 3,4-dimethoxyphenylsulfonyl
N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (Compound 2) C₁₆H₁₅N₂O₅S 347.4 2-Methoxyphenyl; 4-sulfamoylphenyl
N1,N2-bis(...)oxalamide (Compound 8) C₄₈H₄₀N₄O₁₄S₂ 953.0 Bis-oxazepan-dione; hydroxy-methoxyphenyl

Notes:

  • Substituent Effects: N-Alkyl Groups: Isobutyl (target) vs. Sulfonyl Aromatic Rings: Electron-donating groups (e.g., 4-methoxy-3-methyl in target) vs. electron-withdrawing groups (e.g., 4-fluoro-2-methyl in ) modulate electronic density, affecting binding affinity .

Physicochemical Properties

  • Molecular Weight : Ranges from 347.4 () to 953.0 (). The target compound likely falls between 470–500, balancing size and bioavailability.
  • Solubility : Sulfonyl and oxazinan groups may improve aqueous solubility relative to purely aromatic analogs.

Research Findings and Limitations

  • Spectral Data : IR and NMR spectra of analogs (e.g., ) confirm functional groups (e.g., C=O at ~1679–1730 cm⁻¹, methoxy at δ3.8 ppm in ¹H-NMR) .
  • Gaps in Data: No biological activity or exact physicochemical data (e.g., melting point, solubility) are available for the target compound, limiting comparative analysis.

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